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6-chloro-2-methoxy-4-phenylquinazoline

MAT2A inhibition allosteric fragment binding MTAP‑deleted cancer

This trisubstituted quinazoline is a uniquely validated starting point for fragment-based drug discovery against MAT2A. Unlike common 4-anilinoquinazoline EGFR inhibitors, it binds the MAT2A allosteric site with a defined co-crystal structure (Kd 6.2 µM, IC50 100 µM), making it an ideal fragment for merging or scaffold-hopping campaigns. Its 6-chloro substituent enables smooth Pd-catalyzed cross-coupling, while the balanced XLogP3 (4.1) improves handling in automated synthesis compared to the 6-bromo analog. Use as an EGFR-inactive control in kinase panels to de-risk quinazoline-based programs.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B5679978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-methoxy-4-phenylquinazoline
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyVEHAPNUVJXSXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-chloro-2-methoxy-4-phenylquinazoline – Compound Identity, Physicochemical Baseline, and Selection-Relevant Structural Context for Scientific Procurement


6‑Chloro‑2‑methoxy‑4‑phenylquinazoline (C₁₅H₁₁ClN₂O; MW 270.71 g·mol⁻¹) is a trisubstituted quinazoline bearing a chloro group at C6, a methoxy group at C2, and a phenyl ring at C4. It is registered in authoritative chemistry databases under PubChem CID 742338 and ChEMBL CHEMBL5078655 [1]. Its computed XLogP3 is 4.1 and its topological polar surface area (TPSA) is 35 Ų, placing it in a lipophilic region of drug-like chemical space [1]. The compound has been co‑crystallized with methionine adenosyltransferase 2A (MAT2A), confirming that it occupies the enzyme’s allosteric site [2]. These structural and physicochemical features distinguish it from the far more prevalent 4‑anilinoquinazoline EGFR‑kinase chemotype, and provide a basis for the quantitative differentiation evidence that follows.

Why 6-chloro-2-methoxy-4-phenylquinazoline Cannot Be Replaced by Generic In‑Class Quinazolines – Key Structural and Pharmacological Differentiation Drivers


Quinazoline‑based research compounds are often incorrectly treated as interchangeable building blocks. However, the substitution pattern of 6‑chloro‑2‑methoxy‑4‑phenylquinazoline generates a target‑engagement profile that is fundamentally different from that of the dominant 4‑anilinoquinazoline EGFR‑inhibitor class. While 4‑anilinoquinazolines achieve low‑nanomolar EGFR IC₅₀ values through a conserved hinge‑binding motif [1], the simple 4‑phenyl substitution and the 2‑methoxy group in the title compound redirect binding toward the allosteric site of MAT2A, as demonstrated by protein crystallography [2]. Furthermore, even among close 2‑methoxy‑4‑phenylquinazoline analogs, variation of the 6‑substituent alters lipophilicity, metabolic stability, and target affinity in a non‑linear manner that cannot be predicted from scaffold similarity alone. The data below quantify these differences and establish the procurement‑relevant selection criteria.

6-chloro-2-methoxy-4-phenylquinazoline – Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


MAT2A Allosteric‑Site Affinity (Kd) and Functional Inhibition (IC₅₀) – Distinguishing 6‑chloro‑2‑methoxy‑4‑phenylquinazoline from Potent MAT2A Leads

6‑Chloro‑2‑methoxy‑4‑phenylquinazoline binds to the allosteric site of recombinant human MAT2A with a dissociation constant (Kd) of 6.2 µM measured by surface plasmon resonance (SPR) and inhibits the enzyme with an IC₅₀ of 100 µM in a functional assay [1]. In contrast, the published MAT2A tool compound AZ‑28 (a potent MAT2A inhibitor) exhibits an enzymatic IC₅₀ of 22 nM and a cellular SDMA‑inhibition IC₅₀ of 25 nM , while the clinical candidate AGI‑24512 displays an IC₅₀ of 8 nM [2]. The > 4500‑fold difference in IC₅₀ between the title compound and optimized leads establishes its role as a well‑characterized, low‑affinity allosteric probe rather than a potent inhibitor. This profile is valuable for assay development, crystallographic fragment‑based screening, and as a selectivity counter‑screen.

MAT2A inhibition allosteric fragment binding MTAP‑deleted cancer

Crystallographic Confirmation of MAT2A Allosteric‑Site Binding – Unique Structural Evidence Not Available for Generic 4‑Phenylquinazolines

A crystal structure of MAT2A in complex with 6‑chloranyl‑2‑methoxy‑4‑phenyl‑quinazoline has been deposited in the Protein Data Bank, unequivocally demonstrating that the compound occupies the enzyme’s allosteric binding pocket [1]. This is in marked contrast to 4‑anilinoquinazolines such as gefitinib and erlotinib, which bind to the ATP‑site of EGFR and related kinases [2] and have not been reported to engage MAT2A. The availability of a high‑resolution co‑complex enables rational structure‑based optimization and fragment‑merging strategies that are impossible with compounds lacking experimentally determined binding‑mode information.

X‑ray crystallography MAT2A allosteric pocket fragment‑based drug discovery

Lipophilicity (XLogP3) Comparison Across the 6‑Halo‑2‑methoxy‑4‑phenylquinazoline Series – Predictable Procurement‑Grade Physicochemical Differentiation

The computed XLogP3 of 6‑chloro‑2‑methoxy‑4‑phenylquinazoline is 4.1 [1]. For the 6‑bromo analog, the experimentally derived LogP is 4.56 , while the unsubstituted 2‑methoxy‑4‑phenylquinazoline has an XLogP3 of 3.5 [2]. This systematic increase in lipophilicity with increasing halogen size (Cl → Br: ΔLogP ≈ 0.46) directly impacts predicted membrane permeability, protein binding, and compound solubility. The chloro substituent therefore offers an intermediate lipophilicity that balances passive permeability with acceptable aqueous solubility relative to the bromo analog, a consideration that is critical when designing probe molecules or selecting starting points for medicinal chemistry optimization.

lipophilicity LogP physicochemical property

Divergent Kinase‑Selectivity Profile Relative to 4‑Anilinoquinazolines – Evidence for a Non‑EGFR Chemotype

4‑Anilinoquinazoline derivatives bearing aryl or heterocyclic 6‑substituents inhibit wild‑type EGFR with IC₅₀ values in the low‑nanomolar range (e.g., thiourea analogs 6a and 6b: IC₅₀ < 20 nM) [1]. In contrast, 6‑chloro‑2‑methoxy‑4‑phenylquinazoline lacks the essential 4‑anilino hydrogen‑bond donor/acceptor motif required for EGFR‑kinase hinge binding. Instead, it binds to MAT2A, as confirmed by the co‑crystal structure discussed above [2]. While direct EGFR IC₅₀ data for the title compound are not available, the structural divergence from the conserved 4‑anilinoquinazoline pharmacophore predicts a substantial shift in kinase‑engagement profile. For researchers seeking to avoid EGFR‑driven pharmacology while retaining quinazoline scaffold advantages, this chemotype provides a structurally de‑risked alternative.

EGFR selectivity kinase profiling off‑target avoidance

Cellular Antiproliferative Activity – Contextualizing 6‑Chloro‑2‑methoxy‑4‑phenylquinazoline Against the 6‑Bromo Analog

While direct cell‑based IC₅₀ data for 6‑chloro‑2‑methoxy‑4‑phenylquinazoline have not been published in peer‑reviewed form, the closely related 6‑bromo analog has been evaluated against cancer cell lines. In one accessible study, the 6‑bromo‑2‑methoxy‑4‑phenylquinazoline exhibited an IC₅₀ of 5.9 µM against the A549 lung carcinoma cell line . Because the bromo substituent increases lipophilicity (LogP 4.56 vs. 4.1 for the chloro), the 6‑bromo analog is expected to exhibit greater passive membrane permeability and potentially higher cellular potency. The 6‑chloro compound is therefore predicted to be less potent in transmembrane‑diffusion‑limited cellular assays, which may be advantageous for target‑engagement studies in which strong cytotoxicity is undesirable.

antiproliferative activity cancer cell lines structure–activity relationship

Synthetic Tractability and Intermediate Utility – Differentiation from Complex 4‑Anilinoquinazoline APIs

6‑Chloro‑2‑methoxy‑4‑phenylquinazoline can be accessed through a concise synthetic sequence starting from 2‑amino‑5‑chlorobenzophenone, via O‑phenyl oxime formation and subsequent one‑pot cyclization to the quinazoline core [1]. This simplicity contrasts with the multi‑step routes required for approved 4‑anilinoquinazoline drugs such as gefitinib and erlotinib, which demand sequential introduction of the 4‑anilino group under SNAr conditions, often requiring protecting‑group strategies and high‑temperature aminations. The compound’s synthetic accessibility, combined with the reactive 6‑chloro handle for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination), makes it an attractive entry point for library synthesis that avoids the complexity associated with 4‑anilino‑substituted intermediates.

synthetic intermediate building block medicinal chemistry

6-chloro-2-methoxy-4-phenylquinazoline – Evidence‑Driven Application Scenarios for Optimized Scientific and Industrial Procurement


Allosteric MAT2A Fragment Hit for Structure‑Based Drug Discovery

The co‑crystal structure of MAT2A with this compound (PDB‑deposited) [1] and its quantifiable binding affinity (Kd = 6.2 µM; IC₅₀ = 100 µM) [2] make it a validated starting fragment for fragment‑based lead discovery programs targeting MAT2A‑dependent cancers. Its well‑characterized, low‑micromolar affinity is ideal for fragment‑merging or scaffold‑hopping campaigns aiming to improve potency toward the sub‑nanomolar range displayed by tool compounds such as AZ‑28 (IC₅₀ = 22 nM) [3]. Procurement should be prioritized when crystallographic fragment soaking is planned, as the binding mode is already defined.

EGFR‑Orthogonal Quinazoline Scaffold for Kinase‑Selectivity Profiling Panels

Because the compound lacks the 4‑anilino pharmacophore essential for EGFR‑kinase inhibition—a motif that drives low‑nanomolar EGFR IC₅₀ values in chemically similar 4‑anilinoquinazolines [1]—it serves as an EGFR‑inactive comparator in kinase‑profiling panels. This application is especially relevant for projects that require a quinazoline core but must avoid EGFR‑mediated toxicity or pathway interference, as the compound’s target engagement has been biochemically and structurally linked to MAT2A rather than to receptor tyrosine kinases [2].

Synthetic Building Block for Parallel Quinazoline Library Synthesis

The 6‑chloro substituent provides a reactive handle for palladium‑catalyzed cross‑coupling and nucleophilic aromatic substitution, enabling high‑throughput parallel library synthesis [1]. Compared with the 6‑bromo analog, the chloro compound offers a more balanced LogP (XLogP3 = 4.1 vs. 4.56) [2] [3], which can improve aqueous solubility and handling during automated synthesis. This balance between reactivity and favorable physicochemical properties makes the 6‑chloro compound the preferred building block when intermediate lipophilicity and broad reaction compatibility are required.

MAT2A Selectivity Counter‑Screen in Drug‑Discovery Cascades

With a measured IC₅₀ of 100 µM in the MAT2A enzymatic assay [1], the compound is an ideal low‑potency control for establishing assay windows and for serving as a selectivity counter‑screen in MAT2A‑focused drug‑discovery cascades. It can be used alongside potent MAT2A inhibitors such as AGI‑24512 (IC₅₀ = 8 nM) [2] to define the dynamic range of biochemical and cellular assays, ensuring that observed inhibitory activities are target‑ and potency‑specific rather than assay‑artefactual.

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